N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine
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Overview
Description
N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a dimethylpropanoyl moiety, and a 2-methylalanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzyloxy and dimethylpropanoyl groups. For example, the preparation might involve the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzoic acid derivatives, while reduction can lead to the formation of alcohols or hydrocarbons.
Scientific Research Applications
N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dimethylpropanoyl moiety can influence the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine can be compared with other similar compounds, such as:
N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide: This compound also contains a benzyloxy group and is used in organic synthesis.
Boronic esters: These compounds are used as protective groups in carbohydrate chemistry and share some functional similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
650625-31-3 |
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Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3-phenylmethoxypropanoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-15(2,13(18)17-16(3,4)14(19)20)11-21-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
LDVDEVRSGLSUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
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